2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole
Description
This compound features a 1,3-benzothiazole core with an ethyl group at position 6 and a piperazine moiety linked via a carbonyl group to a 5,6-dihydro-1,4-dioxine ring. The benzothiazole scaffold is widely studied in medicinal chemistry due to its pharmacological versatility, particularly in targeting central nervous system (CNS) receptors like serotonin (5-HT) subtypes .
Properties
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-2-13-3-4-14-16(11-13)25-18(19-14)21-7-5-20(6-8-21)17(22)15-12-23-9-10-24-15/h3-4,11-12H,2,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGMUSMXFGEJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=COCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. The process includes the alkylation of phenolic hydroxyl groups, azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . Proper choice of solvent and reaction temperature is crucial to minimize side reactions and increase yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Antihypertensive Properties
One of the primary applications of derivatives related to this compound lies in their role as intermediates for antihypertensive drugs. Specifically, the compound serves as a precursor for the synthesis of doxazosin , an effective antihypertensive agent. The synthesis involves the reaction of the compound with specific quinazoline derivatives, leading to the formation of doxazosin, which is used to treat hypertension and urinary retention associated with benign prostatic hyperplasia .
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. Research has demonstrated that compounds structurally similar to 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole can inhibit cancer cell proliferation. For instance, benzothiazole derivatives have shown efficacy against pancreatic cancer cells, highlighting their potential as anticancer agents .
Antimicrobial Effects
The compound is also investigated for its antimicrobial properties. Studies have shown that benzothiazole derivatives possess activity against various bacterial strains and fungi. This makes them potential candidates for developing new antimicrobial agents to combat resistant strains .
Anti-inflammatory Properties
In addition to its antimicrobial effects, certain derivatives exhibit anti-inflammatory activities. The presence of specific functional groups in the benzothiazole structure enhances its ability to modulate inflammatory responses, making it a candidate for developing anti-inflammatory drugs .
Synthetic Pathways
The preparation of this compound involves several synthetic methodologies that allow for the introduction of various substituents to enhance its biological activity. The process typically includes heating a reaction mixture under controlled conditions to yield high-purity products suitable for pharmaceutical applications .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiazole derivatives. Modifications at different positions on the benzothiazole ring can significantly influence biological activity. For example, substituents at the 6-position have been shown to enhance anticancer activity while maintaining low toxicity profiles .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Azzam et al., 2024 | Investigated various hydrazide derivatives of benzothiazole; demonstrated significant hypoglycemic effects comparable to glibenclamide | Potential antidiabetic agents |
| Lihumis et al., 2020 | Reviewed recent developments in benzothiazole derivatives; highlighted anticancer activities against various cell lines | Drug development for cancer therapy |
| Shkair et al., 2020 | Explored biological applications of benzothiazoles; noted anti-inflammatory and antimicrobial properties | Development of new therapeutic agents |
Mechanism of Action
The mechanism by which 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biological processes, making the compound valuable in medicinal chemistry and drug discovery.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s closest analogue is 6-methyl-2-[4-(phenylcarbonyl)piperazin-1-yl]-1,3-benzothiazole (Compound 12 , from ), which shares the benzothiazole-piperazine-carbonyl framework but substitutes the dihydrodioxine ring with a phenyl group. Key structural distinctions include:
- Position 6 substituent : Ethyl (target compound) vs. methyl (Compound 12).
- Carbonyl-linked moiety : Dihydrodioxine (electron-rich, oxygen-containing heterocycle) vs. phenyl (aromatic, hydrophobic).
Pharmacological and Physicochemical Properties
| Property | Target Compound | Compound 12 |
|---|---|---|
| 5-HT2A Binding (Ki) | Not reported | 8.2 nM |
| Lipophilicity | Higher (ethyl enhances logP) | Moderate (methyl reduces logP) |
| Solubility | Likely lower due to ethyl group | Improved by methyl substituent |
| Metabolic Stability | Dioxine may reduce oxidation susceptibility | Phenyl increases metabolic lability |
Key Findings :
- The ethyl group at position 6 likely improves blood-brain barrier penetration relative to Compound 12’s methyl group, making the target compound more suitable for CNS applications .
Research Implications and Limitations
- Receptor Specificity : While Compound 12 exhibits high 5-HT2A affinity, the dihydrodioxine substitution in the target compound may shift selectivity toward other serotonin subtypes (e.g., 5-HT1A or 5-HT6) due to steric and electronic effects.
- Synthetic Challenges : The dihydrodioxine-carbonyl-piperazine linkage may introduce synthetic complexity compared to phenyl-based analogues, requiring optimized coupling conditions .
- Data Gaps: No experimental binding or pharmacokinetic data for the target compound are available in the provided evidence, necessitating further in vitro and in vivo studies.
Biological Activity
The compound 2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzothiazole moiety, known for its diverse biological activities.
- A piperazine ring, which is often associated with pharmacological effects.
- A dihydro-1,4-dioxine group that may enhance its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, modulating their activity and influencing metabolic pathways.
- Receptor Binding: It can bind to receptors, potentially altering signal transduction pathways critical in various physiological responses.
Antimicrobial Activity
Research has indicated that benzothiazole derivatives often exhibit significant antimicrobial properties. For example:
- The compound's structural similarities to other benzothiazole derivatives suggest potential efficacy against bacteria such as E. coli and S. aureus .
Anticancer Potential
Benzothiazole derivatives have been studied for their anticancer properties:
- Some studies have shown that modifications in the benzothiazole structure can lead to enhanced cytotoxicity against cancer cell lines .
Synthesis and Evaluation
A study on the synthesis of related compounds highlighted the importance of structural modifications in enhancing biological activity. For instance:
- Compounds with varying substitutions on the benzothiazole ring demonstrated different levels of enzyme inhibition and receptor affinity .
Comparative Activity
A comparative analysis of various benzothiazole derivatives revealed that those with electron-withdrawing groups exhibited stronger antibacterial activity than their counterparts with electron-donating groups. This suggests that the electronic nature of substituents plays a crucial role in determining biological efficacy .
Data Table: Biological Activity Overview
Q & A
Basic: What are the key synthetic methodologies for preparing this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzothiazole core via condensation of 2-aminothiophenol derivatives with aldehydes under acidic conditions (e.g., HCl or H₂SO₄) .
- Step 2: Piperazine functionalization using coupling agents like EDCI or HOBt to attach the 5,6-dihydro-1,4-dioxine-2-carbonyl moiety. Solvents such as THF or DMF are preferred for this step .
- Step 3: Final purification via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol .
Optimization Tips:
- Use CuI catalysis for azide-alkyne cycloaddition in piperazine coupling (improves regioselectivity) .
- Elevated temperatures (80–100°C) and prolonged reaction times (8–12 hrs) enhance yields in cyclization steps .
Advanced: How can structural discrepancies in NMR data between synthesized batches be resolved?
Answer:
Discrepancies often arise from:
- Rotamers: Restricted rotation around the piperazine-carbonyl bond can split signals in H NMR. Use variable-temperature NMR (VT-NMR) to confirm .
- Solvent effects: Deuterated DMSO vs. CDCl₃ may shift aromatic proton signals due to hydrogen bonding. Compare spectra in identical solvents .
- Impurity profiling: LC-MS or HRMS can detect side products (e.g., unreacted intermediates or oxidation byproducts) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- H/C NMR: Assign peaks for the benzothiazole (δ 7.2–8.1 ppm), piperazine (δ 2.5–3.5 ppm), and dioxane carbonyl (δ 165–170 ppm) .
- Mass spectrometry (ESI-MS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of the ethyl group from the benzothiazole) .
- IR spectroscopy: Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and C-S bonds (650–750 cm⁻¹) .
Advanced: How can computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT calculations: Model the electron density of the piperazine nitrogen to predict susceptibility to alkylation or acylation .
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications .
- Solvent effect modeling: Use COSMO-RS to optimize solvent choices for reactions involving polar intermediates .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the benzothiazole sulfur .
- Avoid aqueous solutions (hydrolysis of the dioxane ring may occur at pH < 5 or > 9) .
Advanced: How can contradictory biological activity data across studies be systematically analyzed?
Answer:
- Dose-response curves: Re-evaluate IC₅₀ values under standardized assay conditions (e.g., cell line viability assays vs. enzyme inhibition) .
- Metabolic stability assays: Test for cytochrome P450-mediated degradation, which may reduce efficacy in vivo .
- Comparative SAR tables: Correlate substituent effects (e.g., ethyl vs. methoxy groups on benzothiazole) with activity trends .
Basic: What analytical methods validate purity for publication or regulatory submissions?
Answer:
- HPLC-DAD: Use C18 columns (acetonitrile/water gradients) with UV detection at 254 nm. Purity >95% is acceptable for most journals .
- Elemental analysis: Match calculated vs. experimental C/H/N/S percentages (tolerance ±0.4%) .
- Thermogravimetric analysis (TGA): Confirm absence of solvent residues (<0.5% weight loss below 150°C) .
Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
